molecular formula C15H9ClN4O7S B13808597 4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid CAS No. 530146-17-9

4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13808597
CAS No.: 530146-17-9
M. Wt: 424.8 g/mol
InChI Key: RHGXSCSXCFPGGG-UHFFFAOYSA-N
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Description

4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of chloro, dinitrobenzoyl, and carbamothioylamino groups attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzoic acid to produce 4-chloro-3,5-dinitrobenzoic acid. This intermediate is then reacted with a suitable carbamothioylating agent to introduce the carbamothioylamino group. The reaction conditions often involve the use of strong acids like sulfuric acid and oxidizing agents such as potassium nitrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques like ultrahigh-performance liquid chromatography (UHPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid is used in various scientific research applications:

    Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: Potential use in drug development due to its unique chemical properties.

    Industry: Used in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, affecting biochemical pathways. The nitro groups play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dinitrobenzoic acid: Shares the chloro and dinitro groups but lacks the carbamothioylamino group.

    3,5-Dinitrobenzoic acid: Lacks the chloro and carbamothioylamino groups.

    4-Chlorobenzoic acid: Lacks the dinitro and carbamothioylamino groups

Uniqueness

4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid is unique due to the presence of all three functional groups (chloro, dinitrobenzoyl, and carbamothioylamino) on a single benzoic acid core. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

CAS No.

530146-17-9

Molecular Formula

C15H9ClN4O7S

Molecular Weight

424.8 g/mol

IUPAC Name

4-chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H9ClN4O7S/c16-11-2-1-7(14(22)23)5-12(11)17-15(28)18-13(21)8-3-9(19(24)25)6-10(4-8)20(26)27/h1-6H,(H,22,23)(H2,17,18,21,28)

InChI Key

RHGXSCSXCFPGGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NC(=S)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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